3-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione
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Overview
Description
3-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione is a complex organic compound that features a triazine ring substituted with dimethylamino groups and a sulfanyl group attached to a pentane-2,4-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione typically involves multiple steps. One common method starts with the preparation of the triazine ring, which is achieved through the reaction of cyanuric chloride with dimethylamine under controlled conditions. The resulting intermediate is then reacted with a thiol compound to introduce the sulfanyl group. Finally, the pentane-2,4-dione moiety is attached through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of specialized equipment for precise temperature control, efficient mixing, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The dimethylamino groups can be substituted with other nucleophiles, leading to a variety of functionalized triazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of triazine derivatives with different functional groups .
Scientific Research Applications
3-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Some derivatives exhibit biological activity and are being investigated for their potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Similar triazine structure but lacks the sulfanyl and pentane-2,4-dione moieties.
4,6-Diamino-1,3,5-triazine: Contains amino groups instead of dimethylamino groups and lacks the sulfanyl and pentane-2,4-dione moieties.
2,4,6-Tris(ethylamino)-1,3,5-triazine: Similar triazine structure with ethylamino groups instead of dimethylamino groups.
Uniqueness
3-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione is unique due to the combination of its triazine ring with dimethylamino groups, a sulfanyl group, and a pentane-2,4-dione backbone.
Properties
IUPAC Name |
3-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2S/c1-7(18)9(8(2)19)20-12-14-10(16(3)4)13-11(15-12)17(5)6/h9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJHKCMHXNXXFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NC(=NC(=N1)N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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